

ATB107: Application Notes and Protocols for Mycobacterium tuberculosis Culture and Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATB107	
Cat. No.:	B1663808	Get Quote

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Introduction

ATB107 is an experimental compound identified as a potent and specific inhibitor of the Mycobacterium tuberculosis enzyme indole-3-glycerol phosphate synthase (IGPS).[1][2][3] This enzyme plays a crucial role in the tryptophan biosynthesis pathway, which is essential for the survival of the bacterium.[1][4] By targeting this pathway, ATB107 demonstrates significant promise as a novel anti-tuberculosis agent, exhibiting activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. These application notes provide a detailed overview of the experimental protocols for the culture of M. tuberculosis and the evaluation of ATB107 susceptibility.

Data Presentation In Vitro Susceptibility of M. tuberculosis to ATB107

The following table summarizes the known quantitative data regarding the in vitro activity of **ATB107** against M. tuberculosis.

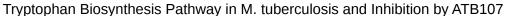


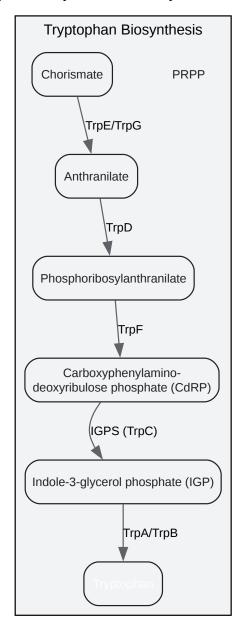
Strain Type	Compound	Concentration for Susceptibility	Reference
Multidrug-Resistant M. tuberculosis (MDR- TB) Clinical Isolates	ATB107	1 μg/mL	
M. tuberculosis H37Rv	ATB107	Effective inhibition observed (specific MIC not detailed in the provided search results)	

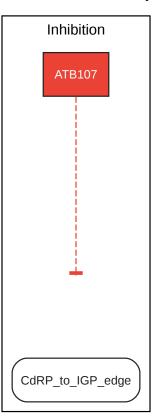
Signaling Pathway

ATB107 acts by competitively inhibiting indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. This pathway is responsible for the de novo synthesis of tryptophan, an essential amino acid. Inhibition of IGPS disrupts this pathway, leading to tryptophan starvation and subsequent inhibition of bacterial growth.









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Caption: Inhibition of the Tryptophan Biosynthesis Pathway by ATB107.



Experimental Protocols

The following protocols are adapted from established methods for Mycobacterium tuberculosis culture and drug susceptibility testing.

Culture of Mycobacterium tuberculosis (H37Rv and Clinical Isolates)

This protocol describes the liquid culture of M. tuberculosis for subsequent drug susceptibility testing.

Materials:

- Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
- Strains:M. tuberculosis H37Rv (ATCC 27294) or clinical isolates.
- Sterile culture flasks (e.g., 75 cm²).
- Incubator at 37°C.

Procedure:

- Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.
- Inoculate a flask containing 30 mL of 7H9 broth with a cryopreserved stock of M. tuberculosis.
- Incubate the culture at 37°C with gentle agitation (100 rpm) for approximately 2-3 weeks, or until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (OD₆₀₀ of 0.4-0.8).
- For drug susceptibility testing, dilute the bacterial culture to the desired inoculum density (typically a McFarland standard of 0.5, which is approximately 1.5 x 10⁸ CFU/mL).



Determination of Minimum Inhibitory Concentration (MIC) of ATB107

This protocol utilizes the broth microdilution method to determine the MIC of **ATB107** against M. tuberculosis.

Materials:

- M. tuberculosis culture in mid-log phase.
- Middlebrook 7H9 broth with supplements.
- ATB107 stock solution (e.g., in DMSO).
- Sterile 96-well microplates.
- Plate reader or inverted microscope.

Procedure:

- Preparation of ATB107 dilutions:
 - Prepare a serial two-fold dilution of ATB107 in Middlebrook 7H9 broth in a 96-well plate.
 The final concentrations should typically range from 0.06 μg/mL to 64 μg/mL.
 - Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.
- Inoculation:
 - Dilute the mid-log phase M. tuberculosis culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
- Incubation:
 - Seal the microplate with a breathable membrane or place it in a secondary container to prevent evaporation.

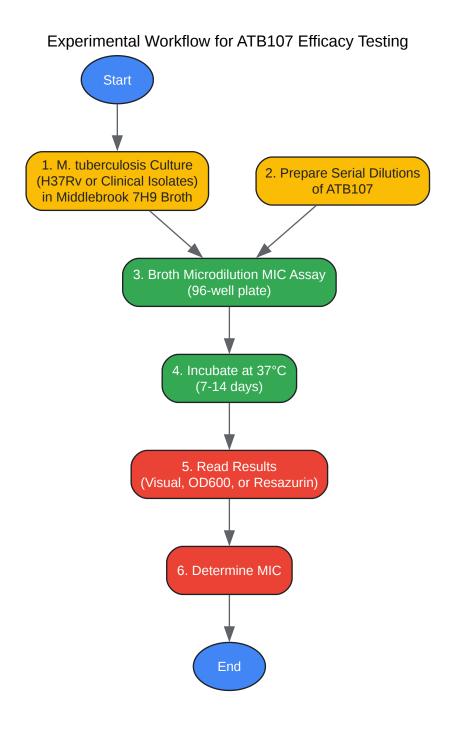


- Incubate the plate at 37°C for 7-14 days.
- MIC Determination:
 - The MIC is defined as the lowest concentration of ATB107 that completely inhibits visible growth of M. tuberculosis.
 - Growth can be assessed visually using an inverted microscope, by measuring the OD₆₀₀ with a plate reader, or by using a growth indicator such as Resazurin.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of **ATB107** against M. tuberculosis.





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Caption: Workflow for assessing the in vitro activity of ATB107.



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- To cite this document: BenchChem. [ATB107: Application Notes and Protocols for Mycobacterium tuberculosis Culture and Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663808#atb107-experimental-protocol-for-m-tuberculosis-culture]

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